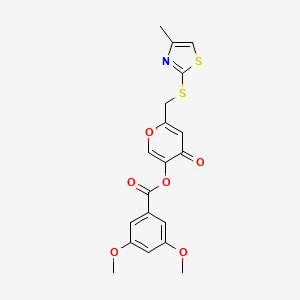

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate

Description

6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a structurally complex small molecule characterized by three distinct moieties:

- A 4-oxo-4H-pyran ring system substituted at position 3 with a benzoate ester.

- A 3,5-dimethoxybenzoate group, which contributes aromaticity and electron-donating methoxy substituents.

- A thioether-linked 4-methylthiazole group at position 6 of the pyran ring, introducing sulfur-based heterocyclic functionality.

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S2/c1-11-9-27-19(20-11)28-10-15-7-16(21)17(8-25-15)26-18(22)12-4-13(23-2)6-14(5-12)24-3/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTKMECELAHABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a complex organic compound that integrates thiazole, pyran, and benzoate moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for its application in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 435.51 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a pyran moiety that contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases (MMPs), which play a role in extracellular matrix degradation and are implicated in cancer metastasis.

- Modulation of Signaling Pathways : It potentially affects pathways involving kinases and anti-apoptotic proteins like BCL2, influencing cell survival and proliferation.

- Neurotransmitter Synthesis Inhibition : By affecting the synthesis of neurotransmitters such as acetylcholine, it may alter neuronal signaling and function.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study on similar thiazole derivatives demonstrated moderate to excellent antibacterial activity against various strains, suggesting that this compound may share these properties .

Anticancer Activity

In vitro studies have shown that thiazole derivatives can induce cytotoxic effects on cancer cells. For instance, compounds similar to this compound were evaluated for their ability to inhibit cell growth in various cancer cell lines .

Summary of Biological Activity Findings

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate to excellent activity | |

| Anticancer | Induces cytotoxicity | |

| Enzyme Inhibition | Inhibits MMPs | |

| Neurotransmitter Modulation | Alters acetylcholine synthesis |

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and screened for antibacterial activity. Compounds exhibiting high efficacy were identified, indicating that structural modifications could enhance activity against specific bacterial strains .

- Cytotoxicity in Cancer Research : In studies involving human cancer cell lines, certain thiazole derivatives demonstrated significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Key Observations :

- The thiazole group in the target compound provides sulfur-based electronic effects distinct from the pyridazine (N-rich) or isoxazole (O/N) in I-series analogs. This may enhance metal-binding capacity or alter metabolic stability .

Pyran-Based Benzoate Derivatives

The crystal structure of 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () provides insights into pyran-benzoate systems :

Structural Implications :

- The 3,5-dimethoxybenzoate could enhance hydrogen-bonding capacity compared to unsubstituted benzoates, as seen in methyl 3,5-dimethoxybenzoate (mp 42–43°C vs. lower mp for simpler esters).

Sulfur-Containing Analogues

While focuses on organophosphate pesticides (e.g., terbufos), the target compound’s thioether linkage shares superficial similarities with S-containing agrochemicals. However, the absence of phosphorus or thiophosphate groups distinguishes it from these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.